
CID 53627471
Overview
Description
CID 53627471 is a useful research compound. Its molecular formula is C9H13O2- and its molecular weight is 153.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key experimental design considerations for studying CID 53627471 in biochemical systems?
- Methodological Answer : When designing experiments, ensure clarity in objectives (e.g., mechanism of action, interaction with biomolecules). Use controlled variables (e.g., pH, temperature) and validate instrumentation (e.g., HPLC for purity assessment, NMR for structural confirmation). Replicate experiments to confirm reproducibility, and include negative/positive controls (e.g., solvent-only controls or known inhibitors) .
Q. How can researchers verify the structural identity and purity of this compound in synthetic preparations?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, FTIR) for structural confirmation and chromatographic methods (e.g., HPLC with ≥95% purity thresholds) for purity assessment. Cross-reference data with published spectral libraries or computational predictions (e.g., density functional theory for NMR shifts). Document batch-specific variations in supplementary materials .
Q. What criteria should guide the formulation of hypotheses when investigating this compound’s biological activity?
- Methodological Answer : Base hypotheses on gaps in existing literature (e.g., conflicting reports on efficacy). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with experimental feasibility and significance. For example: "this compound inhibits [specific enzyme] via [proposed mechanism], differing from prior models due to [structural feature]." .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data on this compound’s pharmacokinetic properties?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage ranges, model organisms). Use advanced statistical tools (e.g., multivariate regression) to isolate factors influencing bioavailability. Replicate disputed studies under standardized conditions and publish raw datasets for peer validation .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply design of experiments (DOE) to screen reaction conditions (e.g., catalysts, solvents). Prioritize derivatives with >80% yield and minimal byproducts. Characterize intermediates via LC-MS and validate biological activity using high-throughput assays (e.g., enzyme inhibition IC values). Use cheminformatics tools (e.g., molecular docking) to predict binding affinities .
Q. How can computational modeling be integrated with wet-lab experiments to study this compound’s mechanism?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS for protein-ligand interactions) with experimental validation (e.g., surface plasmon resonance for binding kinetics). Calibrate models using experimental IC data and iteratively refine parameters to improve predictive accuracy .
Q. What ethical and methodological safeguards are critical when testing this compound in vivo?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis for sample size. For human cell lines, obtain ethics approvals and document consent protocols. Use dual-analyst verification for data collection to minimize bias .
Q. Data Analysis and Reporting
Q. How should researchers handle outliers in datasets involving this compound?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate experimental logs for technical errors (e.g., pipetting inaccuracies). If outliers are biologically valid, report them with context in supplementary materials rather than excluding them without justification .
Q. What metrics are essential for reporting this compound’s efficacy in preclinical studies?
- Methodological Answer : Include dose-response curves, EC/IC values (with 95% confidence intervals), and selectivity indices (e.g., ratio of toxic vs. effective concentrations). Use standardized units (e.g., µM for concentration) and adhere to MIAME guidelines for microarray data .
Q. Tables for Key Methodological Comparisons
Technique | Application to this compound | Validation Criteria |
---|---|---|
HPLC | Purity assessment | ≥95% peak area, retention time match |
Isothermal Titration Calorimetry | Binding affinity measurement | ΔH and K values consistent with replicates |
CRISPR-Cas9 gene editing | Target validation in cell lines | Knockout efficiency ≥70% via qPCR |
Properties
Molecular Formula |
C9H13O2- |
---|---|
Molecular Weight |
153.20 g/mol |
InChI |
InChI=1S/C9H12.H2O2/c1-8(2)9-6-4-3-5-7-9;1-2/h3-8H,1-2H3;1-2H/p-1 |
InChI Key |
MRIZMKJLUDDMHF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC=C1.O[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.